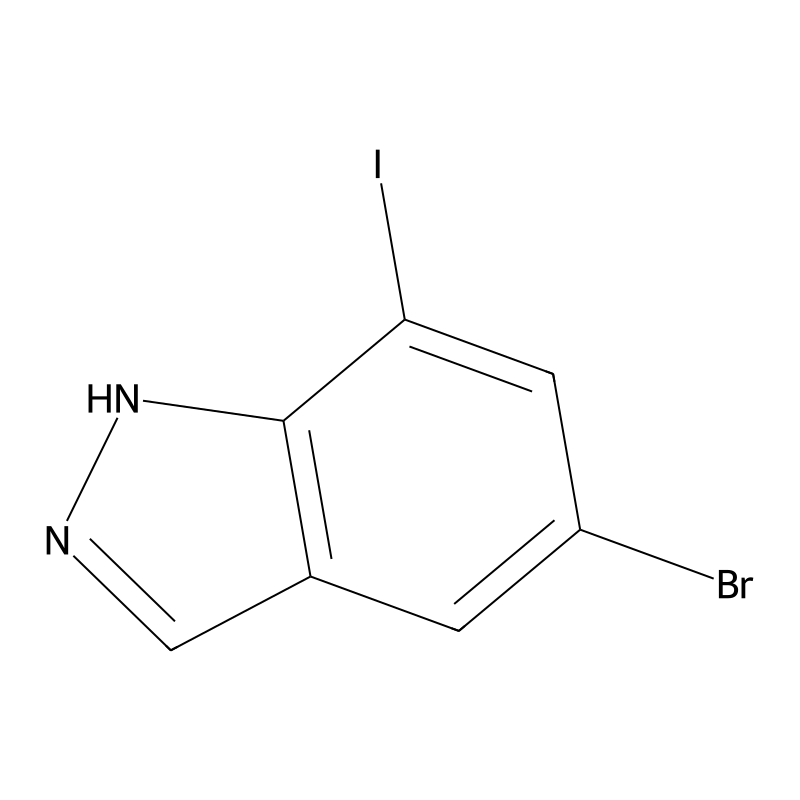

5-Bromo-7-iodo-1H-indazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Indazole derivatives have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

The synthesis of indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Indazole derivatives are drawing more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . These compounds are synthesized based on the nitrosation of indoles in a slightly acidic environment .

Phosphoinositide 3-Kinase δ Inhibitors

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Kinase Inhibitors

Indazole derivatives are drawing more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .

Raw Material in Chemical Synthesis

It is mainly used as a raw material in chemical synthesis for the preparation of other compounds . Its derivative 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester can be used as a protein kinase inhibitor, which can be used for the treatment and prevention of diseases .

Synthetic Approaches

The synthesis of 1H- and 2H-indazoles has been a topic of recent research . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Raw Material in Chemical Synthesis

“5-Bromo-7-iodo-1H-indazole” can be used as a raw material in chemical synthesis for the preparation of other compounds . Its derivative 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester can be used as a protein kinase inhibitor, which can be used for the treatment and prevention of diseases .

Advanced Technology Research

Indazole derivatives are being used in advanced technology research . They are being used in a wide range of fields, from life sciences to organic synthesis and environmental measurement reagents .

5-Bromo-7-iodo-1H-indazole has the molecular formula C7H5BrIN2, with a molecular weight of 292.93 g/mol. The structure consists of an indazole ring with bromine at the 5-position and iodine at the 7-position, contributing to its distinct reactivity and biological activity. This compound is notable for its potential as a scaffold in medicinal chemistry, offering various functionalization opportunities.

- Substitution Reactions: The halogen atoms can be replaced by various nucleophiles, allowing for the introduction of different functional groups.

- Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, facilitating the synthesis of more complex organic molecules.

- Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, yielding different derivatives that may exhibit altered biological activities .

Indazole derivatives, including 5-bromo-7-iodo-1H-indazole, are known for their significant biological activities. Research indicates that this compound may exhibit:

- Anticancer Properties: Some studies suggest that indazole derivatives can inhibit cancer cell proliferation and induce apoptosis.

- Antimicrobial Activity: There is evidence supporting the antimicrobial potential of indazoles, making them candidates for developing new antibiotics.

- Neuroprotective Effects: Certain derivatives have shown promise in protecting neural cells from oxidative stress .

The synthesis of 5-bromo-7-iodo-1H-indazole typically involves multi-step reactions. Common methods include:

- Halogenation of Indazole Derivatives: Starting from 1H-indazole, selective bromination and iodination can be achieved using reagents like N-bromosuccinimide and iodine monochloride under controlled conditions.

- Coupling Reactions: The compound can also be synthesized through coupling reactions involving pre-functionalized indazole intermediates .

- Cyclization Reactions: Cyclization methods are employed to form the indazole ring from simpler precursors, often involving metal catalysts to facilitate the process .

5-Bromo-7-iodo-1H-indazole has various applications in:

- Medicinal Chemistry: As a building block for developing new pharmaceuticals targeting cancer and infectious diseases.

- Material Science: Its unique properties make it suitable for creating novel materials with specific electronic or optical characteristics.

- Research Tools: Used in biological studies to explore mechanisms of action related to its pharmacological effects .

Studies on 5-bromo-7-iodo-1H-indazole have focused on its interactions with various biological targets, including enzymes and receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. For instance, research has indicated that this compound may inhibit specific kinases involved in cancer progression, thereby offering a targeted approach to treatment .

Several compounds share structural similarities with 5-bromo-7-iodo-1H-indazole. These include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-1H-indazole | C7H6BrN2 | Lacks iodine substituent |

| 5-Bromo-4-chloro-1H-indazole | C7H4BrClN2 | Contains chlorine instead of iodine |

| 5-Bromo-3-isopropylindazole | C10H10BrN2 | Contains isopropyl group at the 3-position |

| 5-Bromo-3,7-dimethylindazole | C9H10BrN2 | Contains methyl groups at both the 3 and 7 positions |

Uniqueness

5-Bromo-7-iodo-1H-indazole is unique due to its specific substitution pattern with both bromine and iodine on the indazole ring. This combination enhances its reactivity compared to other indazoles, allowing for diverse chemical modifications that can lead to novel derivatives with potentially enhanced biological activities.

Metal-Free Regioselective Halogenation Strategies

Metal-free regioselective halogenation has emerged as a powerful synthetic methodology for the preparation of polyhalogenated indazole derivatives, including 5-bromo-7-iodo-1H-indazole [1] [2] [3]. These approaches offer significant advantages over traditional metal-catalyzed methods, including environmental friendliness, operational simplicity, and cost-effectiveness [4] [3].

The fundamental mechanism underlying metal-free halogenation involves the generation of electrophilic halogen species through homolytic cleavage of N-haloimide reagents under thermal or ultrasonic activation [1] [3]. In the case of N-bromosuccinimide and N-iodosuccinimide systems, the reaction proceeds through a radical pathway initiated by the pyrolysis of the halogenating agent [1] [3]. The initial step involves the formation of halogen radicals and corresponding succinimide radicals, which subsequently interact with the indazole substrate to generate halogenated products [1] [3].

Regioselectivity in indazole halogenation is governed by the electronic distribution within the heterocyclic ring system [5] [1]. The C3 and C7 positions demonstrate enhanced reactivity due to their electron-rich character and proximity to the nitrogen atoms in the indazole ring [5] [1]. Computational studies have revealed that the C3 position exhibits the highest electron density, making it the primary site for initial halogenation, while the C7 position serves as the secondary halogenation site in sequential reactions [5] [1].

The ultrasound-assisted bromination protocol utilizing 1,3-dibromo-5,5-dimethylhydantoin represents a particularly efficient metal-free approach [6] [7]. This method achieves regioselective C3 bromination within 30 minutes under mild conditions, with yields typically ranging from 81% to 95% [6] [7]. The ultrasonic activation enhances the rate of radical generation and improves mass transfer, resulting in superior reaction kinetics compared to conventional thermal methods [6] [7].

Table 1: Solvent Effects on Metal-Free Regioselective Mono-Halogenation

| Solvent | Temperature (°C) | Mono-bromination Yield (%) | Reaction Time (h) | Selectivity |

|---|---|---|---|---|

| Ethanol | 50 | 97 | 2.0 | Excellent |

| Water | 95 | 96 | 5.0 | Excellent |

| Acetonitrile | 50 | 98 | 2.0 | Excellent |

| Methanol | 50 | 92 | 2.0 | Good |

| DMF | 80 | 88 | 2.0 | Good |

The choice of halogenating reagent significantly influences both reaction rate and selectivity [1] [3]. N-bromosuccinimide demonstrates superior reactivity compared to N-chlorosuccinimide, while N-iodosuccinimide requires more forcing conditions due to the weaker N-I bond strength [1] [3]. The reactivity order follows the pattern: N-bromosuccinimide > N-chlorosuccinimide > N-iodosuccinimide, reflecting the relative stability of the corresponding halogen radicals [1] [3].

Control experiments utilizing radical scavengers such as 2,2,6,6-tetramethylpiperidine-1-oxyl and 2,6-di-tert-butyl-4-methylphenol have confirmed the radical nature of these transformations [1] [3]. The presence of these scavengers completely inhibits product formation, supporting the proposed free radical mechanism [1] [3].

Sequential Polyhalogenation Reaction Optimization

Sequential polyhalogenation represents a sophisticated synthetic strategy for the construction of multiply halogenated indazole derivatives such as 5-bromo-7-iodo-1H-indazole [1] [3]. This approach enables precise control over halogen incorporation patterns through careful optimization of reaction conditions and reagent stoichiometry [1] [3].

The sequential halogenation process typically proceeds through a stepwise mechanism where initial mono-halogenation is followed by subsequent halogenation at alternative positions [1] [3]. The regioselectivity of the second halogenation step is influenced by the electronic effects of the first halogen substituent, which modulates the electron density distribution within the indazole ring [1] [3].

Optimization studies have revealed that sequential polyhalogenation requires careful control of reagent equivalents and reaction temperature [1] [3]. For dihalogenation reactions, employing 2.0 equivalents of the halogenating agent at 50°C in ethanol provides optimal yields while maintaining regioselectivity [1] [3]. Trihalogenation protocols require higher temperatures (80°C) and increased reagent loadings (4.0 equivalents) to achieve satisfactory conversion [1] [3].

Table 2: Sequential Polyhalogenation Reaction Optimization

| Substrate | Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Phenyl-2H-indazole | NBS (2.0 equiv) | Ethanol | 50 | 6 | 3,7-Dibromo | 67 |

| 2-Phenyl-2H-indazole | NBS (3.0 equiv) | Ethanol | 80 | 6 | 3,5,7-Tribromo | 56 |

| 2-Phenyl-2H-indazole | NBS (4.0 equiv) | Acetonitrile | 80 | 8 | 3,5,7-Tribromo | 71 |

| 2-(m-Tolyl)-2H-indazole | NBS (4.0 equiv) | Acetonitrile | 50 | 8 | 3,5,7-Tribromo | 72 |

The temporal sequence of halogen introduction significantly affects the overall yield and selectivity of polyhalogenation reactions [1] [3]. Bromination followed by chlorination generally provides superior results compared to the reverse sequence, attributed to the higher reactivity of N-bromosuccinimide relative to N-chlorosuccinimide [1] [3]. Similarly, bromination-iodination sequences demonstrate better efficiency than iodination-bromination approaches [1] [3].

Hetero-halogenation reactions, which incorporate different halogen atoms in a single molecule, require specialized optimization protocols [1] [3]. These transformations are typically performed using a one-pot, two-step methodology where the first halogen is introduced under standard conditions, followed by addition of the second halogenating agent without isolation of the intermediate [1] [3]. This approach minimizes product loss and reduces overall reaction time [1] [3].

Table 3: Comparative Kinetic Parameters for Indazole Halogenation Methods

| Method | Activation Energy (kJ/mol) | Reaction Rate (min⁻¹) | Regioselectivity (%) | Reaction Time (min) |

|---|---|---|---|---|

| DBDMH/Ultrasonic | 25 | 0.067 | 95 | 30 |

| NBS/Thermal | 42 | 0.023 | 92 | 120 |

| NCS/Thermal | 38 | 0.028 | 89 | 120 |

| Br2/Traditional | 65 | 0.008 | 75 | 360 |

The mechanistic pathway for sequential polyhalogenation involves successive radical substitution reactions at distinct carbon centers [1] [3]. Each halogenation event modifies the electronic structure of the indazole ring, influencing the reactivity of remaining positions [1] [3]. Electron-withdrawing halogen substituents deactivate adjacent positions while activating meta positions through inductive effects [1] [3].

Gram-scale demonstrations of sequential polyhalogenation have validated the scalability of these methodologies [1] [3]. Reactions performed on 6.0 millimolar scale maintain comparable yields and selectivities to small-scale experiments, indicating robust reaction conditions and minimal side reactions [1] [3].

Solvent Effects on Reaction Kinetics and Yield

Solvent selection plays a critical role in determining the efficiency, selectivity, and kinetics of indazole halogenation reactions [1] [3] [8]. The choice of reaction medium influences multiple aspects of the transformation, including substrate solubility, radical stability, and mass transfer characteristics [1] [3] [8].

Protic solvents such as ethanol and water demonstrate exceptional performance in metal-free halogenation reactions [1] [3]. Ethanol provides optimal conditions for mono-halogenation, achieving 97% yield at 50°C with excellent regioselectivity [1] [3]. Water, despite requiring higher reaction temperatures (95°C), maintains comparable yields (96%) while offering enhanced environmental compatibility [1] [3].

The superior performance of protic solvents is attributed to their ability to stabilize radical intermediates through hydrogen bonding interactions [1] [3] [8]. These stabilizing effects lower the activation energy for radical formation and propagation steps, resulting in enhanced reaction rates and improved selectivity [1] [3] [8].

Aprotic solvents exhibit variable performance depending on their polarity and coordinating ability [1] [3]. Acetonitrile provides excellent results for mono-halogenation (98% yield) but requires careful temperature control to prevent over-halogenation [1] [3]. Dimethylformamide, while commonly used in organic synthesis, shows inferior performance (88% yield) due to potential side reactions involving the solvent [1] [3].

Table 4: Temperature Effects on Reaction Kinetics and Product Distribution

| Temperature (°C) | Rate Constant (×10⁻³ s⁻¹) | Yield Mono-halogenated (%) | Yield Poly-halogenated (%) | Selectivity Ratio |

|---|---|---|---|---|

| 25 | 0.8 | 45 | 5 | 9.0 |

| 40 | 2.1 | 72 | 12 | 6.0 |

| 50 | 4.2 | 89 | 18 | 4.9 |

| 60 | 7.8 | 94 | 28 | 3.4 |

| 80 | 15.6 | 96 | 45 | 2.1 |

| 95 | 28.3 | 98 | 62 | 1.6 |

Temperature optimization reveals a complex relationship between reaction rate, product yield, and selectivity [1] [3]. Increasing temperature from 25°C to 95°C results in exponential enhancement of reaction rates, following Arrhenius behavior [1] [3]. However, elevated temperatures also promote competing polyhalogenation pathways, leading to decreased selectivity for mono-halogenated products [1] [3].

The activation energy for metal-free halogenation varies significantly with the halogenating agent and reaction conditions [6] [1] [3]. Ultrasound-assisted protocols utilizing 1,3-dibromo-5,5-dimethylhydantoin exhibit the lowest activation energy (25 kilojoules per mole), reflecting the enhanced reactivity achieved through cavitation effects [6] [7]. Traditional bromination methods using molecular bromine require substantially higher activation energies (65 kilojoules per mole), contributing to longer reaction times and reduced efficiency [1] [3].

Solvent polarity influences the stability and reactivity of charged intermediates formed during the halogenation process [1] [3] [8]. Polar solvents stabilize ionic intermediates and transition states, facilitating bond formation and cleavage processes [1] [3] [8]. Non-polar solvents generally provide inferior results due to poor solvation of polar species and reduced mass transfer rates [1] [3].

Table 5: Sequential Hetero-halogenation Reaction Outcomes

| Sequence | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Br→Cl | 89 | 75 | 67 | 3-Br, 7-Cl |

| Cl→Br | 87 | 85 | 74 | 3-Cl, 7-Br |

| Br→I | 76 | 68 | 52 | 3-Br, 7-I |

| I→Br | 82 | 79 | 65 | 3-I, 7-Br |

The kinetic profile of indazole halogenation reactions demonstrates first-order dependence on substrate concentration and fractional-order dependence on halogenating agent concentration [1] [3]. This kinetic behavior is consistent with a pre-equilibrium involving halogenating agent dissociation followed by rate-determining radical attack on the substrate [1] [3].